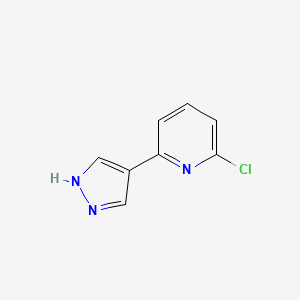
2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide is a chemical compound with the molecular formula C₁₃H₁₆Cl₂N₂O₃. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a dichlorophenoxy group, and an acetamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with morpholine to yield 2-(2,5-dichlorophenoxymethyl)morpholine. Finally, the acetamide group is introduced through a reaction with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
3,5-Dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different halogen substitution pattern.
Uniqueness
2-(2-((2,5-Dichlorophenoxy)methyl)morpholino)acetamide is unique due to the presence of the morpholine ring and the specific dichlorophenoxy substitution pattern
Propiedades
Fórmula molecular |
C13H16Cl2N2O3 |
|---|---|
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
2-[2-[(2,5-dichlorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H16Cl2N2O3/c14-9-1-2-11(15)12(5-9)20-8-10-6-17(3-4-19-10)7-13(16)18/h1-2,5,10H,3-4,6-8H2,(H2,16,18) |
Clave InChI |
MQMZUGXKOMMLLQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC(=O)N)COC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


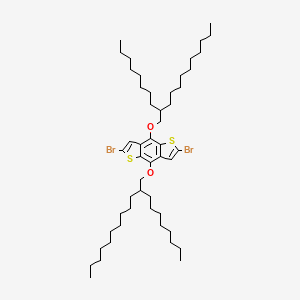
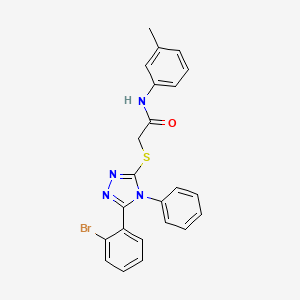
![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)


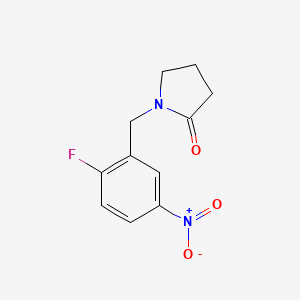

![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

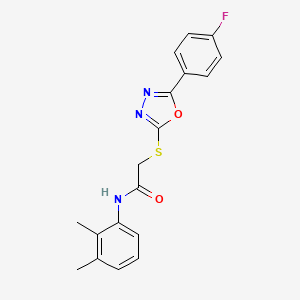
![3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11784332.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
